molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

Cat. No. B147169
CAS RN: 288-14-2
M. Wt: 69.06 g/mol
InChI Key: CTAPFRYPJLPFDF-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

Into a 500-mL round-bottom flask was placed isoxazole (25 g, 354.76 mmol, 1.00 equiv, 98%) in ethanol (100 mL) and sodium ethanolate (124 mL, 21%). The resulting solution was stirred at 0° C. for 30 min. Then acetic acid (6.9 mL, 98%), sodium acetate (20.5 g, 244.91 mmol, 0.69 equiv, 98%) and diethyl 2-aminomalonate hydrochloride (48 g, 222.26 mmol, 0.63 equiv, 98%) were added. The resulting solution was allowed to react, with stirring, for an additional 48 h at room temperature, concentrated under vacuum, dissolved in 200 mL of dichloromethane, washed with 2×100 mL of water, dried over anhydrous sodium sulfate and concentrated to afford 30 g (37%) of diethyl 2-(2-cyanovinylamino)malonate as a yellow oil
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
124 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1[CH:5]=[CH:4][CH:3]=[N:2]1.C(O)(=O)C.C([O-])(=O)C.[Na+].Cl.[NH2:16][CH:17]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(O)C.C([O-])C.[Na+]>[C:3]([CH:4]=[CH:5][NH:16][CH:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:2] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O1N=CC=C1
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
48 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
124 mL
Type
solvent
Smiles
C(C)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for an additional 48 h at room temperature
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 mL of dichloromethane
WASH
Type
WASH
Details
washed with 2×100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=CNC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.